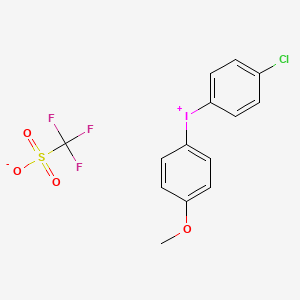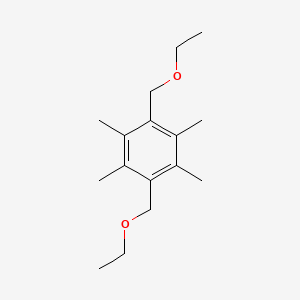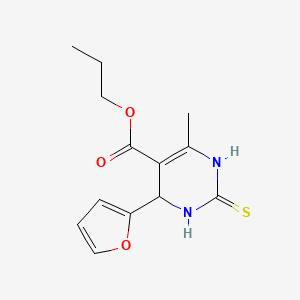![molecular formula C34H20F6 B12522049 2,2'-Bis[3-(trifluoromethyl)phenyl]-1,1'-binaphthalene CAS No. 820974-56-9](/img/structure/B12522049.png)
2,2'-Bis[3-(trifluoromethyl)phenyl]-1,1'-binaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bis[3-(trifluoromethyl)phenyl]-1,1’-binaphthalene is a compound characterized by the presence of trifluoromethyl groups attached to a binaphthalene core. This compound is notable for its unique structural features and the presence of fluorine atoms, which impart distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis[3-(trifluoromethyl)phenyl]-1,1’-binaphthalene typically involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with suitable reagents under controlled conditions. One common method includes the hydrolysis of benzonitrile with potassium carbonate in the presence of hydrogen peroxide . Another approach involves the reaction of 3,5-bis(trifluoromethyl)benzamide with N,N-dimethyl formamide dimethyl acetal to yield an imine intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.
化学反応の分析
Types of Reactions
2,2’-Bis[3-(trifluoromethyl)phenyl]-1,1’-binaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the trifluoromethyl groups or other substituents.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
科学的研究の応用
2,2’-Bis[3-(trifluoromethyl)phenyl]-1,1’-binaphthalene has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Its potential pharmacological properties are being explored for drug development.
作用機序
The mechanism by which 2,2’-Bis[3-(trifluoromethyl)phenyl]-1,1’-binaphthalene exerts its effects involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the context of its application .
類似化合物との比較
Similar Compounds
- ®-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness
2,2’-Bis[3-(trifluoromethyl)phenyl]-1,1’-binaphthalene is unique due to its binaphthalene core and the specific positioning of trifluoromethyl groups. This structural arrangement imparts distinct electronic and steric properties, making it particularly valuable in asymmetric synthesis and catalysis. Its stability and reactivity also set it apart from other similar compounds.
特性
CAS番号 |
820974-56-9 |
|---|---|
分子式 |
C34H20F6 |
分子量 |
542.5 g/mol |
IUPAC名 |
2-[3-(trifluoromethyl)phenyl]-1-[2-[3-(trifluoromethyl)phenyl]naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C34H20F6/c35-33(36,37)25-11-5-9-23(19-25)29-17-15-21-7-1-3-13-27(21)31(29)32-28-14-4-2-8-22(28)16-18-30(32)24-10-6-12-26(20-24)34(38,39)40/h1-20H |
InChIキー |
FEDRIHHLAUMZHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C5=CC(=CC=C5)C(F)(F)F)C6=CC(=CC=C6)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Iodophenyl)methanetriyl]tris(trimethylsilane)](/img/structure/B12521974.png)

![7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12521982.png)

![Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B12522000.png)
![1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B12522005.png)
![9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene](/img/structure/B12522008.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide](/img/structure/B12522009.png)


![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B12522023.png)

![Benzaldehyde, 3,5-bis[(3,5-dimethoxyphenyl)methoxy]-](/img/structure/B12522037.png)
![7-Methyl-7H-indolo[2,3-c]quinoline](/img/structure/B12522044.png)
